molecular formula C27H48O3 B029088 5beta-Cholestane-3alpha,7alpha,12alpha-triol CAS No. 547-96-6

5beta-Cholestane-3alpha,7alpha,12alpha-triol

Cat. No. B029088
CAS RN: 547-96-6
M. Wt: 420.7 g/mol
InChI Key: RIVQQZVHIVNQFH-XJZYBRFWSA-N
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Description

Synthesis Analysis

The synthesis of 5β-Cholestane-3α,7α,12α-triol and its derivatives has been explored in several studies. Dayal et al. (1976) describe the synthesis of 5β-cholestane-3α, 7α, 12α, 25-tetrol and 5β-cholestane-3α, 7α, 12α, 24ξ, 25-pentol, providing higher yields than previous methods (Dayal et al., 1976). Cohen et al. (1975) synthesized 5β-Cholestane-3α, 7α, 25-triol from 3α, 7α-dihydroxy-5β-cholanoic acid (chenodeoxycholic acid) (Cohen et al., 1975).

Molecular Structure Analysis

The molecular structure of 5β-Cholestane-3α,7α,12α-triol has been confirmed using various analytical techniques like gas-liquid chromatography, infrared, proton magnetic resonance, and mass spectrometry, as detailed in the studies by Dayal et al. (1976) and Cohen et al. (1975) (Dayal et al., 1976) (Cohen et al., 1975).

Chemical Reactions and Properties

Kuramoto et al. (1978) studied the chemical synthesis of 5β-cholestane-3α, 7α, 24, 25-tetrol and its metabolism in the perfused rabbit liver, revealing insights into its chemical reactions and metabolic pathways (Kuramoto et al., 1978).

Physical Properties Analysis

The physical properties of 5β-Cholestane-3α,7α,12α-triol, such as melting point, solubility, and molecular rotation, can be inferred from the analytical methods used in its structural characterization, as seen in the studies by Dayal et al. (1976) and Cohen et al. (1975) (Dayal et al., 1976) (Cohen et al., 1975).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other biochemical compounds, are highlighted in the metabolism studies by Kuramoto et al. (1978), where the metabolic pathways and reactions of 5β-cholestane-3α, 7α, 24, 25-tetrol in the liver are analyzed (Kuramoto et al., 1978).

Scientific Research Applications

  • Synthesis and Metabolic Utility : It's used as an intermediate in bile acid formation from cholesterol. This synthesis has potential applications in pharmaceuticals and cosmetics due to its metabolic properties (Cohen et al., 1975).

  • Role in Plant Metabolism : 5beta-[11,12-3H]cholestane-3alpha,7alpha-diol, a related compound, serves as a synthetic and metabolic tool for studying cholestane metabolism in plants (Okuda & Atsuta, 1978).

  • Binding and Phenotypic Manifestations : Different binding of cholesterol and 5beta-cholestane-3alpha,7alpha,12alpha-triol to CYP27A1 may explain diverse phenotypic manifestations in cerebrotendinous xanthomatosis, a rare disease characterized by abnormal storage of cholesterol in tissues (Mast et al., 2006).

  • Cholic Acid Biosynthesis : The compound is involved in cholic acid biosynthesis, serving as an intermediate. Its reduced levels in cerebrotendinous xanthomatosis (CTX) patients suggest a defect in cholic acid biosynthesis in these individuals (Salen et al., 1979).

  • Enzymatic Activity : CYP3A4 is identified as the major enzyme responsible for 25-hydroxylation of 5beta-cholestane-3alpha,7alpha,12alpha-triol in human liver microsomes, a process crucial in metabolism and pharmaceutical applications (Furster & Wikvall, 1999).

  • Biochemical Studies and Applications : Various studies have focused on the synthesis of this compound and related analogs for applications in biochemical studies and potential pharmaceutical applications. These studies have provided insights into the synthesis of biological precursors of cholic acid and the absolute configuration of pentahydroxy bile alcohols in patients with cerebrotendinous xanthomatosis (Dayal et al., 1978), (Dayal et al., 1976).

Future Directions

The future directions of research on 5beta-Cholestane-3alpha,7alpha,12alpha-triol could involve further investigation into its role as a human and mouse metabolite , as well as its function in the synthesis of bile acids and bile salts .

properties

IUPAC Name

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-25,28-30H,6-15H2,1-5H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVQQZVHIVNQFH-XJZYBRFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70969998
Record name Cholestane-3,7,12-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5beta-Cholestane-3alpha,7alpha,12alpha-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5beta-Cholestane-3alpha,7alpha,12alpha-triol

CAS RN

547-96-6
Record name 5β-Cholestane-3α,7α,12α-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=547-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7,12-Trihydroxycoprostane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholestane-3,7,12-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5beta-Cholestane-3alpha,7alpha,12alpha-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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